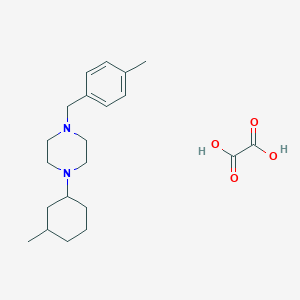
1-(4-phenoxybutanoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-phenoxybutanoyl)-4-phenylpiperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PBPE and is a piperazine derivative that has been synthesized through a specific method. The compound has been found to have a unique mechanism of action and has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学的研究の応用
PBPE has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. PBPE has been found to have a high affinity for serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.
作用機序
PBPE has a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmission. It has been found to act as a partial agonist at serotonin receptors and a full agonist at dopamine receptors. This dual action is thought to contribute to its antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects
PBPE has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with improved mood and reduced anxiety. PBPE has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and is implicated in the pathophysiology of depression and anxiety.
実験室実験の利点と制限
PBPE has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors and its unique mechanism of action. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for research on PBPE. One area of interest is the potential use of PBPE in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new analogs of PBPE that may have improved therapeutic properties. Additionally, further research is needed to determine the safety and efficacy of PBPE in humans and to identify any potential side effects or drug interactions.
Conclusion
In conclusion, PBPE is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a unique mechanism of action and has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to learn about PBPE, it holds promise as a potential treatment for a range of psychiatric and neurodegenerative disorders.
合成法
PBPE can be synthesized through a specific method that involves the reaction of 4-phenylpiperazine with 4-phenoxybutyryl chloride in the presence of a base. The reaction results in the formation of PBPE, which can be purified through various methods, including recrystallization and column chromatography.
特性
IUPAC Name |
4-phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(12-7-17-24-19-10-5-2-6-11-19)22-15-13-21(14-16-22)18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIOXUQIAQPNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)

![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)
![4-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5144957.png)

![5-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144974.png)
![(3S*,4S*)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5144979.png)
![methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5144988.png)
![N-[3-(2-methylphenoxy)propyl]-1-butanamine](/img/structure/B5144994.png)